molecular formula C22H20N2O5S B3146730 2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid CAS No. 606924-86-1

2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid

Cat. No. B3146730
CAS RN: 606924-86-1
M. Wt: 424.5 g/mol
InChI Key: MJXOVQSRLNNIKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. One possible method could involve Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds . This reaction is known for its mild conditions and tolerance of various functional groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the benzylic position might be susceptible to free radical bromination, nucleophilic substitution, or oxidation . The carboxylic acid group could participate in reactions such as esterification or amide formation .

Scientific Research Applications

Structural Analysis and Derivative Synthesis

  • Molecular Structure and Hydrogen Bonding : The structures of derivatives closely related to "2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid" are stabilized by extensive intra- and intermolecular hydrogen bonds, involving sulfonamide and carbamoyl groups. These structures form various molecular assemblies, including dimeric units and macrocyclic rings, contributing to the understanding of molecular interactions within the fenamate class of compounds (Siddiqui et al., 2008).

  • Antimicrobial Activity : Sulfonamide-derived ligands and their transition metal complexes, including those related to "this compound," have shown moderate to significant antibacterial and antifungal activities against various strains. This research highlights the compound's potential in developing new antimicrobial agents (Chohan & Shad, 2011).

  • Antituberculosis Agents : Phenylorganotin derivatives with bis(2,6‐dimethylphenyl)amino]benzoic acid have been synthesized and found to display promising activity against Mycobacterium tuberculosis. These compounds, including the trimethyltin adducts, highlight the therapeutic potential of benzoic acid derivatives in treating tuberculosis (Dokorou et al., 2004).

Synthesis and Characterization

  • Novel Synthetic Routes : The synthesis and characterization of derivatives have been extensively studied, providing insights into novel synthetic routes and the molecular structures of these compounds. These studies are fundamental in expanding the applications of such derivatives in various fields, including materials science and medicinal chemistry (Rodríguez et al., 2022).

  • Polymer-Rare Earth Complexes : Research into the preparation and fluorescence emission of polymer-rare earth complexes involving aryl carboxylic acid-functionalized polystyrene and Tb(III) ion showcases the utility of such benzoic acid derivatives in materials science. These complexes demonstrate an "Antenna Effect," significantly enhancing fluorescence emission, which could be leveraged in designing new optical materials (Gao et al., 2012).

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

2-[[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-14-7-8-17(13-15(14)2)24-30(28,29)18-11-9-16(10-12-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h3-13,24H,1-2H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXOVQSRLNNIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>63.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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